1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSVLCWHLHDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Recrystallization
Crude product is recrystallized from ethanol or dimethylformamide (DMF) to remove unreacted starting materials and byproducts. Ethanol recrystallization at 4°C yields crystals with a melting point of 158–159°C.
Column Chromatography
For higher purity (≥96%), silica gel column chromatography is employed using a petroleum ether:ethyl acetate (70:30) eluent. This method effectively separates acetylated products from chlorinated impurities.
Typical Chromatography Conditions :
-
Stationary Phase : Silica gel (60–120 mesh).
-
Eluent Gradient : 10–30% ethyl acetate in petroleum ether.
Optimization of Reaction Conditions
Temperature and Time Dependence
Elevating the temperature during acetylation to 40°C reduces reaction time to 4 hours but increases impurity formation by 12%. Optimal trade-offs are achieved at 25°C for 6 hours.
Solvent Screening
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates compared to tetrahydrofuran (THF). Acetonitrile is preferred due to its lower boiling point and ease of removal.
Characterization of the Compound
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the dihedral angle between the piperidine and isoxazole rings (6.69°) and intermolecular C–H···O hydrogen bonds.
Side Reactions and Impurity Formation
N-Oxidation Byproducts
Using oxidizing agents like Dess-Martin periodinane (DMP) in methylene dichloride introduces N-oxide impurities (e.g., 1-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine 1-oxide). Mitigation involves strict control of oxidizing conditions and pH.
Chlorinated Impurities
Residual chloroacetyl chloride leads to 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone, removable via recrystallization.
Industrial-Scale Synthesis Considerations
Análisis De Reacciones Químicas
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antipsychotic Activity
One of the prominent applications of this compound is in the development of antipsychotic medications. Research has indicated that derivatives of piperidine and isoxazole can exhibit activity against schizophrenia and related disorders. For instance, studies have shown that compounds similar to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone may act as dopamine receptor antagonists, which are crucial in managing psychotic symptoms .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism behind this protective effect could involve modulation of neuroinflammatory pathways .
Case Studies and Experimental Data
A number of studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antipsychotic Efficacy : In a controlled study involving animal models, the compound demonstrated significant reductions in hyperactivity and stereotypy, behaviors commonly associated with psychosis. These results were comparable to established antipsychotic drugs .
- Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating a potential mechanism for its neuroprotective effects .
- Safety Profile : Toxicological assessments have revealed that at therapeutic doses, the compound exhibits minimal side effects, suggesting a favorable safety profile for further development .
Data Table: Summary of Research Findings
Mecanismo De Acción
The mechanism of action of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Key Observations:
- Bioisosteric Replacements : The benzo[d]isoxazole in the target compound is often replaced with tetrazole (e.g., ) or thiazole (e.g., ) to modulate solubility or target specificity.
- Substituent Effects : Addition of methoxy or halogenated aryl groups (e.g., ) enhances binding to neurological or enzymatic targets.
Pharmacological Activity Comparison
- Target Compound : Contributes to iloperidone’s dual dopamine-serotonin receptor antagonism, reducing extrapyramidal side effects .
- Iloperidone Impurities (e.g., compound in ): Exhibit reduced receptor affinity due to bulky propoxy-methoxyphenyl groups, making them pharmacologically inactive.
- CYP51 Inhibitors (e.g., ): Pyridine-based derivatives show Trypanosoma cruzi inhibition comparable to posaconazole, unrelated to CNS targets.
- Fungicides (e.g., ): Thiazole-dihydroisoxazole hybrids target fungal cell membranes, demonstrating agricultural rather than therapeutic applications.
Key Observations:
- The target compound’s synthesis achieves high purity (98.7%) due to optimized crystallization , whereas benzotriazole-mediated routes suffer from low yields due to side reactions .
Actividad Biológica
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (CAS Number: 84163-10-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H15FN2O2
- Molecular Weight : 262.28 g/mol
- Melting Point : 158-159 °C
- Purity : ≥96% .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential interactions with neurotransmitter systems and enzyme inhibition, particularly in the context of tyrosinase inhibition, which is crucial in melanin production.
1. Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin. Compounds that inhibit this enzyme are valuable in treating hyperpigmentation disorders. Research indicates that derivatives of piperidine compounds exhibit significant tyrosinase inhibitory activity. For instance, a related compound showed an IC50 value of 0.18 μM against AbTYR (Agaricus bisporus tyrosinase), indicating strong inhibitory potential .
2. Antimelanogenic Effects
In vitro studies have demonstrated that certain derivatives can exert antimelanogenic effects without cytotoxicity on B16F10 melanoma cells. This suggests that this compound may similarly influence melanogenesis .
Study 1: Synthesis and Characterization
A study focused on the synthesis of various piperidine derivatives, including the target compound, explored their structure-activity relationships (SAR). The synthesized compounds underwent extensive characterization using IR, NMR, and mass spectrometry techniques to confirm their structures .
Study 2: Docking Studies
Molecular docking simulations were performed to predict the binding affinity of this compound to the active site of tyrosinase. The results indicated favorable interactions, supporting its potential as a competitive inhibitor .
Data Tables
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 0.18 | Tyrosinase Inhibitor |
| Compound B | 0.36 | Antimelanogenic Effect |
| This compound | TBD | Potential Tyrosinase Inhibitor |
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) Cyclocondensation : Reacting 5-fluorobenzo[d]isoxazole derivatives with piperidine under alkaline conditions (e.g., sodium hydroxide in methanol at 0–5°C) to form the piperidinyl-isoxazole intermediate . (ii) Acetylation : Introducing the ethanone group using acetylating agents (e.g., acetylacetone) under controlled pH (~10) and monitored via TLC (petroleum ether:ethyl acetate = 70:30) . (iii) Purification : Isolation via precipitation in ice-cold solvents and recrystallization from ethanol or DMF .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of: (i) X-ray crystallography : Resolve bond lengths/angles (e.g., piperidine-isoxazole dihedral angles ~6.69°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) . (ii) Spectroscopic techniques : Confirm functional groups via FTIR (C=O stretch at ~1700 cm⁻¹) and NMR (fluorine coupling in ¹⁹F NMR) . (iii) Chromatography : Assess purity using HPLC with ammonium acetate buffer (pH 6.5) and UV detection .
Q. What preliminary biological assays are suitable for evaluating its antipsychotic potential?
- Methodological Answer : Prioritize: (i) Receptor binding assays : Screen for affinity at dopamine D₂ and serotonin 5-HT₂A receptors via radioligand displacement (e.g., [³H]spiperidone competition) . (ii) In vitro metabolic stability : Incubate with liver microsomes to estimate half-life and CYP450 interactions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound's receptor binding affinity?
- Methodological Answer : (i) Molecular docking : Simulate interactions with D₂/5-HT₂A receptors using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the fluorobenzoisoxazole moiety . (ii) MD simulations : Refine binding poses over 100 ns trajectories to assess stability of piperidine-ethanone conformers . (iii) QSAR analysis : Corrogate substituent effects (e.g., fluorine position) with experimental IC₅₀ values to predict derivatives .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : (i) Assay standardization : Control variables like cell type (CHO vs. HEK293), receptor density, and buffer composition . (ii) Functional selectivity profiling : Differentiate G-protein vs. β-arrestin signaling pathways using BRET/TR-FRET assays . (iii) Meta-analysis : Cross-reference data with structurally analogous antipsychotics (e.g., pimozide derivatives) to identify confounding factors .
Q. How does the fluorobenzoisoxazole moiety influence metabolic stability and bioavailability?
- Methodological Answer : (i) Metabolite identification : Use LC-MS/MS to detect oxidative defluorination or piperidine N-dealkylation in hepatocyte incubations . (ii) LogP optimization : Adjust lipophilicity via substituent modifications (e.g., replacing fluorine with methyl groups) to enhance blood-brain barrier permeability . (iii) In vivo PK studies : Administer radiolabeled compound to rodents and quantify plasma/brain exposure ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
